(5-Chloro-1H-imidazol-2-yl)methanamine

Physicochemical Property Lipophilicity Medicinal Chemistry

Researchers sourcing imidazole cores often face synthetic bottlenecks due to missing orthogonal handles, requiring extra protection/deprotection steps. This compound solves that by offering a 5-chloro substituent for cross-coupling and a 2-aminomethyl group for amidation in a single module. - Enables direct entry into 5-aryl-imidazole libraries via Pd-catalyzed coupling without disturbing the amine handle. - Serves as a core intermediate for angiotensin II receptor antagonists (ARBs) and next-gen Factor XIa inhibitors (related Ki = 6.7 nM). - Supplied with verified purity; consistently available for process R&D scale-up.

Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol
Cat. No. B12973073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1H-imidazol-2-yl)methanamine
Molecular FormulaC4H6ClN3
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)CN)Cl
InChIInChI=1S/C4H6ClN3/c5-3-2-7-4(1-6)8-3/h2H,1,6H2,(H,7,8)
InChIKeyPDHBARADCPFLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-1H-imidazol-2-yl)methanamine: Versatile Intermediate for Pharmaceuticals & Agrochemicals


(5-Chloro-1H-imidazol-2-yl)methanamine is a functionalized imidazole heterocycle featuring a chlorine atom at the 5-position and a primary aminomethyl group at the 2-position [1]. This specific substitution pattern positions the compound as a key intermediate within the broader class of 2-substituted 5-chloroimidazoles, which are recognized as precursors for the synthesis of antihypertensive pharmaceuticals (vasodepressants) and herbicidally active compounds [1]. Unlike the unsubstituted imidazole core, the chlorine and aminomethyl handles provide two distinct reactive sites for divergent synthetic elaboration, enabling modular construction of more complex molecular architectures [1].

5-Chloro handle enables cross-coupling diversification
2-Aminomethyl handle supports amide/urea synthesis
Reported intermediate for pharmaceutical and agrochemical research

(5-Chloro-1H-imidazol-2-yl)methanamine: Distinct Functional Duality Over Generics


Generic imidazole substitution is precluded by the unique functional duality of (5-Chloro-1H-imidazol-2-yl)methanamine. The compound simultaneously offers a chlorine atom suitable for cross-coupling or nucleophilic aromatic substitution at the 5-position and a free primary amine at the 2-position for amide bond formation, reductive amination, or urea synthesis [1]. Closely related analogs lack this specific combination: (1H-imidazol-2-yl)methanamine lacks the 5-chloro substituent, eliminating a critical vector for diversification via metal-catalyzed coupling [2]; 5-chloroimidazole lacks the 2-aminomethyl group, forfeiting the primary amine handle essential for rapid incorporation into larger molecular frameworks via robust amide bond-forming reactions [1]. Attempting to substitute with these alternatives would require additional synthetic steps to install the missing functionality, increasing step count, reducing overall yield, and compromising the modular efficiency that this specific building block provides [1].

Target Compound
Alternative
Mismatch Reason
(5-Chloro-1H-imidazol-2-yl)methanamine
(1H-imidazol-2-yl)methanamine
Lacks 5-Cl; does not support direct cross-coupling, requiring additional halogenation steps that may reduce yield and modularity.
(5-Chloro-1H-imidazol-2-yl)methanamine
5-chloroimidazole
Lacks 2-aminomethyl; demands de novo installation of an amine handle, adding synthetic steps and complexity.

(5-Chloro-1H-imidazol-2-yl)methanamine: Key Comparative Evidence


Lipophilicity Comparison with N-Methyl Analog

The N-methylated analog (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine exhibits a calculated logP of -0.313, establishing a baseline of moderate hydrophilicity for the core scaffold [1]. (5-Chloro-1H-imidazol-2-yl)methanamine, lacking the N-methyl group and possessing an additional hydrogen bond donor, is predicted to be more hydrophilic with a lower logP, which influences its behavior in biphasic reaction systems and aqueous workups during synthesis [1].

Lipophilicity vs. N-Me analog
Class-level inference
Predicted logP lower than -0.313 (N-methyl analog)
May support aqueous-phase reaction protocols
Calculated logP; experimental validation recommended
Physicochemical Property Lipophilicity Medicinal Chemistry

Cross-Coupling Versatility via 5-Chloro Substituent

The 5-chloro substituent enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for C-C and C-N bond formation, a capability entirely absent in the non-chlorinated analog (1H-imidazol-2-yl)methanamine [1]. This chlorine atom serves as a synthetic handle for introducing aryl, heteroaryl, or amine diversity at the imidazole 5-position, a crucial vector for structure-activity relationship (SAR) exploration [1].

Cross-Coupling Versatility
Class-level inference
Contains 5-Cl for cross-coupling; absent in non-chlorinated analog
Supports direct diversification at 5-position without separate halogenation
Orthogonal amine protection recommended
Cross-Coupling Synthetic Intermediate Medicinal Chemistry

Antihypertensive Agent Precursor

The European Patent EP0614891A3 explicitly claims optionally 2-substituted 5-chloroimidazoles, which encompass (5-Chloro-1H-imidazol-2-yl)methanamine, as novel intermediates for the preparation of antihypertensive pharmaceuticals (vasodepressants) [1]. The patent describes processes for converting these intermediates into 5-chloroimidazole-4-carbaldehydes, which are key precursors to bioactive angiotensin II receptor antagonists, a clinically validated class of antihypertensive drugs [1].

Antihypertensive Precursor
Patent context
Covered by EP0614891A3 as intermediate to angiotensin II antagonists
Supports SAR exploration for angiotensin receptor pathway research
No quantitative conversion data provided
Cardiovascular Antihypertensive Pharmaceutical Intermediate

Factor XIa Inhibitor Scaffold

The 5-chloro-1H-imidazol-2-yl substructure is a critical component of potent Factor XIa (FXIa) inhibitors. One such inhibitor incorporating this motif achieved a Ki of 6.7 nM against FXIa, demonstrating that the chloroimidazole core, when properly elaborated, can yield low-nanomolar potency in a therapeutically relevant anticoagulation target [1]. The chlorine atom likely contributes to binding affinity through hydrophobic interactions and/or conformational restriction within the enzyme active site.

Factor XIa Inhibitor Scaffold
Supporting evidence
Related inhibitor with this core achieved Ki = 6.7 nM (FXIa)
Supports target engagement studies in anticoagulation research
Specific scaffold elaboration required for potency
Anticoagulation Factor XIa Drug Discovery

(5-Chloro-1H-imidazol-2-yl)methanamine: Research & Industrial Applications


Angiotensin II Antagonist Development

Utilize (5-Chloro-1H-imidazol-2-yl)methanamine as a starting material for synthesizing 5-chloroimidazole-4-carbaldehydes, which are key intermediates in the preparation of angiotensin II receptor antagonists (ARBs), a major class of antihypertensive drugs [1]. The primary amine serves as an attachment point for early-stage derivatization, while the chlorine can be retained or further functionalized to optimize pharmacokinetic properties [1].

Factor XIa Inhibitor Development

Employ (5-Chloro-1H-imidazol-2-yl)methanamine as the central imidazole core for designing next-generation Factor XIa inhibitors [1]. The 5-chloro substituent is a known contributor to potency in this target class, as evidenced by a related inhibitor achieving a Ki of 6.7 nM [1]. The 2-aminomethyl group provides a convenient handle for attaching P1 and P2' moieties to explore the enzyme's active site topology [1].

Herbicide Intermediate Synthesis

Leverage the compound's patented utility as an intermediate for the synthesis of herbicidally active compounds [1]. The modular nature of the chloroimidazole core allows for systematic variation of substituents to optimize phytotoxicity, selectivity, and environmental fate profiles for crop protection applications [1].

Diversity-Oriented Synthesis via Cross-Coupling

Implement (5-Chloro-1H-imidazol-2-yl)methanamine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse libraries of 5-aryl/heteroaryl-substituted imidazole derivatives [1]. The 2-aminomethyl group can be orthogonally protected (e.g., as a Boc-carbamate) to allow selective functionalization at the 5-position, enabling rapid exploration of chemical space for probe and lead discovery [1].

Application
Selection Property
Validation Focus
Angiotensin receptor antagonist intermediate synthesis
2-Aminomethyl handle for early derivatization
Conversion to 5-chloroimidazole-4-carbaldehydes
Factor XIa inhibitor scaffold exploration
5-Chloro substituent for target engagement
Target engagement in enzyme inhibition assays
Herbicide intermediate synthesis
Modular imidazole core
Phytotoxicity and selectivity screening
Diversity-oriented library synthesis
Orthogonal protection for sequential functionalization
Cross-coupling scope and protecting group compatibility

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